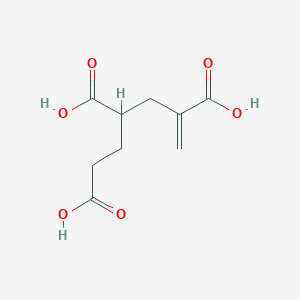
4,4'-(Ethane-1,2-diyldisulfonyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethane-1,2-diyldisulfonyl)dianiline: is an organic compound with the molecular formula C14H16N2O2 It is characterized by the presence of two sulfonyl groups attached to an ethane backbone, with each sulfonyl group further bonded to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline typically involves the reaction of 4-nitroaniline with ethylene disulfonyl chloride under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of 4-nitroaniline attack the sulfonyl chloride groups, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline involves large-scale reactors with precise temperature and pressure controls. The reactants are introduced in a stepwise manner to ensure complete conversion and high purity of the final product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline is used as a building block in the synthesis of advanced polymers and materials. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For instance, sulfonyl derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline is used in the production of high-performance coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
4,4’-Diaminodiphenylmethane: Similar structure but lacks the sulfonyl groups.
4,4’-Diaminodiphenyl sulfone: Contains sulfone groups but has a different backbone structure.
4,4’-Ethylenedianiline: Similar backbone but different functional groups.
Uniqueness: 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline is unique due to the presence of both sulfonyl and aniline groups, which confer distinct chemical and physical properties. Its ability to form stable cross-linked networks and its interaction with biological molecules make it a versatile compound in various applications.
Properties
CAS No. |
52183-59-2 |
|---|---|
Molecular Formula |
C14H16N2O4S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)sulfonylethylsulfonyl]aniline |
InChI |
InChI=1S/C14H16N2O4S2/c15-11-1-5-13(6-2-11)21(17,18)9-10-22(19,20)14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2 |
InChI Key |
IKPXLKVSMMAKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)

![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)







